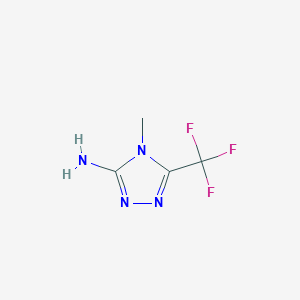

4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3N4/c1-11-2(4(5,6)7)9-10-3(11)8/h1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLCOCIDNHEROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Routes and Reaction Conditions

The synthesis commonly proceeds via cyclization reactions involving appropriate precursors such as 4-methyl-5-(trifluoromethyl)-1H-pyrazole or thiourea derivatives. Key steps include:

Cyclization: Formation of the 1,2,4-triazole core by reacting hydrazine derivatives with precursors bearing trifluoromethyl groups, often under basic conditions (e.g., sodium hydroxide or potassium carbonate) and elevated temperatures to facilitate ring closure.

Introduction of Trifluoromethyl Group: Utilization of trifluoromethylating agents such as trifluoromethanesulfonyl chloride (CF₃SO₂Cl) or trifluoroiodomethane (CF₃I) under inert atmosphere conditions to install the CF₃ substituent at the C5 position.

Methylation: Alkylation at the N4 nitrogen using methyl iodide or dimethyl sulfate in basic media to introduce the methyl group.

Solvent and Temperature: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility and reaction rates, with temperatures typically ranging from 80°C to 120°C to optimize yield without degrading intermediates.

Catalysis: Copper(I) or ruthenium-based catalysts may be employed to improve regioselectivity and reaction efficiency during cycloaddition steps.

Industrial Scale Considerations

On an industrial scale, the synthesis is optimized for yield and purity through:

Use of continuous flow reactors and automation to ensure reproducibility.

Optimization of catalyst loading and reaction parameters to maximize efficiency.

Implementation of purification techniques such as crystallization in ethanol/water mixtures and high-performance liquid chromatography (HPLC) to achieve purity ≥95%.

Detailed Synthetic Approach via Thiourea Derivatives

A prominent method involves the transformation of 1,3-disubstituted thioureas into 4-substituted 1,2,4-triazol-3-yl amines, which can be adapted for the preparation of this compound.

Reaction Mechanism Overview

Step 1: Formation of Carbodiimide Intermediate

The thiourea precursor undergoes desulfurization promoted by a thiophile reagent, typically mercury(II) acetate (Hg(OAc)₂), to form a carbodiimide intermediate.

Step 2: Addition of Acyl Hydrazide

The carbodiimide reacts with an acyl hydrazide, forming an acylhydrazide adduct.

Step 3: Cyclization

Under acidic conditions, the acylhydrazide adduct cyclizes to yield the 1,2,4-triazole ring system.

Optimization of Reaction Conditions

Thiophile Selection: Mercury(II) acetate was found optimal among various mercury salts and Mukaiyama reagent for promoting desulfurization and subsequent cyclization, yielding up to 75% product (Table 1).

Reaction Time: Approximately 2 hours incubation at room temperature is sufficient for maximal yield (~70-91%), with longer times showing no significant improvement.

Stoichiometry: Using 2.5 equivalents of formylhydrazide enhances yield to 91%.

Effect of Substituents on Thiourea

Electron-withdrawing groups on the thiourea phenyl rings accelerate carbodiimide formation.

Steric bulk influences regioselectivity and product distribution; bulky alkyl substitutions tend to form urea byproducts due to acetate reacting with carbodiimide intermediates.

Data Tables

Table 1. Effect of Thiophile on Yield of 1,2,4-Triazole Formation

| Thiophile | Yield (%) |

|---|---|

| Hg(OAc)₂ | 75 |

| Hg(OCOCF₃)₂ | 10 |

| HgCl₂ | 6 |

| HgBr₂ | 11 |

| HgI₂ | 6 |

| HgSO₄ | 22 |

| Mukaiyama reagent | 25 |

Table 2. Influence of Thiourea Substituents on Product Formation (Representative Examples)

| Thiourea Substituent | Major Product Formed | Notes |

|---|---|---|

| 1,3-Diphenyl | 1,2,4-Triazole derivative | High yield with Hg(OAc)₂ |

| 1,3-Di-tert-butyl | 1,3-Dialkylurea | Acetate reacts with carbodiimide intermediate |

| 1,3-Dicyclohexyl | 1,3-Dialkylurea | Similar to tert-butyl case |

| 1,3-Dipropyl | 1,3-Dialkylurea | Urea byproduct predominates |

Research Findings and Analysis

The thiourea-based synthesis route is versatile and allows for the introduction of diverse substituents, including trifluoromethyl groups, to generate 1,2,4-triazole derivatives.

Regioselectivity in cyclization is influenced by electronic and steric factors of substituents on the thiourea nitrogen atoms.

Mercury(II) acetate is the preferred thiophile for efficient desulfurization and cyclization, balancing reaction rate and yield.

The method provides a bioisosteric approach to mimic urea functionalities, expanding the chemical space for pharmaceutical development.

The trifluoromethyl substituent enhances the compound’s pharmacokinetic properties, making this synthetic approach valuable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly as kinase inhibitors for cancer treatment.

Agriculture: The compound is explored for its potential as a pesticide or herbicide due to its bioactive properties.

Materials Science: It is used in the development of advanced materials, including corrosion inhibitors and semiconductors.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it acts as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell proliferation. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards the target kinases .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to polar groups like cyano (5b) or sulfanyl derivatives .

- Melting Points : Derivatives with aromatic substituents (e.g., 5b, 5c ) exhibit higher melting points (>200°C) due to increased π-π stacking, whereas aliphatic analogs may remain liquids or low-melting solids.

Dopamine D3 Receptor Antagonists

The trifluoromethyl group in this compound provides superior selectivity for dopamine D3 receptors over D2 receptors compared to pentafluorosulfanyl (SF₅) analogs. For example, replacement of CF₃ with SF₅ in related triazole-thioether compounds reduced binding affinity by 10-fold, highlighting the unique steric and electronic properties of CF₃ .

Biological Activity

4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (CAS Number: 1547010-07-0) is a heterocyclic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

The molecular formula of this compound is C₄H₅F₃N₄, with a molecular weight of approximately 166.10 g/mol. The structural characteristics include a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.

Pharmacological Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit various pharmacological effects:

- Antimicrobial Activity : Several studies have shown that triazole compounds possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against bacterial and fungal strains .

- Anticancer Activity : The compound's structure suggests potential anticancer properties. In vitro studies have indicated that triazole derivatives can inhibit the proliferation of cancer cell lines. For example, similar compounds have shown IC₅₀ values in the nanomolar range against various tumor cell lines .

- Anti-inflammatory Effects : Some triazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting key inflammatory mediators .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that include the formation of the triazole ring followed by functionalization with trifluoromethyl groups. The resulting compound can be further modified to enhance its biological activity.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization | Hydrazine | Formation of triazole ring |

| 2 | Substitution | Trifluoromethyl iodide | Introduction of trifluoromethyl group |

| 3 | Functionalization | Amine sources | Formation of final amine product |

Case Studies

Several case studies highlight the biological activity of related triazole compounds:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .

- Cancer Cell Proliferation : In a recent investigation into anticancer properties, a derivative similar to this compound was tested against MDA-MB-231 breast cancer cells. The compound demonstrated significant inhibition of cell proliferation with an IC₅₀ value significantly lower than that of standard chemotherapeutics like Doxorubicin .

- Inflammatory Response Modulation : Another study focused on the anti-inflammatory effects of triazole derivatives in a mouse model of arthritis. The results showed a marked reduction in inflammatory markers following treatment with these compounds .

Q & A

Basic: What are the key synthetic routes for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves cyclocondensation of thiourea derivatives with trifluoromethyl-containing precursors under controlled conditions. Key steps include:

- Step 1: Formation of the triazole core via [3+2] cycloaddition or nucleophilic substitution.

- Step 2: Introduction of the trifluoromethyl group using reagents like CF₃SO₂Cl or CF₃I under inert atmospheres.

- Step 3: Methylation at the N4 position using methyl iodide or dimethyl sulfate in basic media.

Critical Reaction Parameters:

- Temperature: Elevated temperatures (80–120°C) improve reaction rates but may degrade sensitive intermediates.

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization.

- Catalysts: Cu(I) or Ru-based catalysts improve regioselectivity in cycloadditions .

Characterization:

- Purity Assessment: HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.

- Structural Confirmation: ¹H/¹³C NMR (e.g., δ ~7.8 ppm for triazole protons) and high-resolution mass spectrometry (HRMS) .

Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Answer:

Spectroscopic Analysis:

- NMR: ¹⁹F NMR confirms the presence of the trifluoromethyl group (δ ~−60 to −65 ppm). ¹H NMR resolves methyl (δ ~3.2 ppm) and triazole protons (δ ~8.1 ppm).

- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (N-H stretch) validate the triazole and amine groups .

Crystallographic Methods:

- Single-Crystal X-ray Diffraction (SCXRD): SHELX software (e.g., SHELXL-2018) refines atomic coordinates, bond lengths (e.g., C-N = 1.32–1.37 Å), and angles.

- Tautomer Identification: SCXRD distinguishes between annular tautomers (e.g., N-methyl vs. trifluoromethyl positioning) .

Advanced: How does annular tautomerism affect the structural and electronic properties of this triazole derivative?

Answer:

Triazole rings exhibit annular tautomerism , where the trifluoromethyl and methyl groups occupy positions 3, 4, or 5. Key implications:

- Electronic Delocalization: Planar tautomers (e.g., 4-methyl-5-trifluoromethyl) show extended π-conjugation, enhancing stability and redox activity.

- Hydrogen Bonding: Non-planar tautomers (e.g., 3-trifluoromethyl) form stronger N-H⋯N interactions, influencing crystal packing and solubility .

Crystallographic Data:

| Tautomer | Bond Length (C-N, Å) | Dihedral Angle (°) |

|---|---|---|

| Planar (4H) | 1.337 | 2.3 |

| Non-planar (1H) | 1.372 | 30.8 |

Advanced: What computational methods are recommended to model the electronic behavior and tautomeric equilibria?

Answer:

- Density Functional Theory (DFT): B3LYP/6-311++G(d,p) predicts tautomer stability (ΔG < 1 kcal/mol) and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV).

- Molecular Dynamics (MD): Simulates solvent effects on tautomer distribution (e.g., polar solvents stabilize zwitterionic forms).

- QTAIM Analysis: Maps electron density to identify critical hydrogen-bonding interactions .

Advanced: How does the trifluoromethyl group influence the compound's pharmacological activity in enzyme inhibition studies?

Answer:

The CF₃ group enhances:

- Lipophilicity: LogP increases by ~1.5 units, improving membrane permeability (measured via PAMPA assay).

- Electron-Withdrawing Effects: Stabilizes enzyme-ligand interactions (e.g., hydrogen bonds with catalytic residues).

Case Study:

- Trypanocidal Activity: IC₅₀ = 2.3 µM against Trypanosoma brucei via nitroreductase inhibition.

- Cytotoxicity Selectivity: SI > 10 in mammalian cell lines (HeLa) due to selective uptake .

Advanced: What challenges exist in regioselective functionalization of this compound for creating derivatives?

Answer:

Key Challenges:

- Steric Hindrance: The trifluoromethyl group impedes electrophilic substitution at position 5.

- Competing Reactivity: Methyl and amine groups may undergo side reactions (e.g., oxidation or azo coupling).

Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.